molecular formula C14H14BrNO2 B3019897 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol CAS No. 1232789-43-3

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol

Cat. No.: B3019897
CAS No.: 1232789-43-3
M. Wt: 308.175
InChI Key: HRVYUWPZKSGSFO-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is a brominated phenolic derivative characterized by a 4-bromo-substituted phenol core and a 2-position aminomethyl group linked to a 3-methoxyphenyl moiety. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

4-bromo-2-[(3-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVYUWPZKSGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of brominated phenolic derivatives allows for meaningful comparisons. Below is a detailed analysis of compounds with analogous frameworks:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Predicted/Reported Properties Reference
Target Compound 4-Br, 2-[(3-MeO-C₆H₄)NHCH₂] C₁₄H₁₃BrNO₂ 316.17 Not reported -
4-Bromo-2-[(3,4-dimethylphenyl)imino]methylphenol 4-Br, 2-[(3,4-Me₂-C₆H₃)CH=N] C₁₅H₁₄BrNO 310.18 Ligand for metal complexes
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol 4-Br, 6-MeO, 2-[(3-F-4-Me-C₆H₃)NHCH₂] C₁₅H₁₄BrFNO₂ 340.19 Boiling point: 476.7°C (predicted)
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol 4,4'-Br, 6-MeO, 2-[(4-Br-3-Me-C₆H₃)NHCH₂] C₁₅H₁₄Br₂NO₂ 401.09 Density: 1.666 g/cm³ (predicted)

Key Observations:

Substituent Electronic Effects: The 3-methoxyphenyl group in the target compound introduces electron-donating effects, enhancing solubility in polar solvents compared to alkylated analogues (e.g., 3,4-dimethylphenyl in ).

Steric and Functional Modifications:

  • The 6-methoxy group in adds steric bulk and electron density, which may hinder rotation around the aromatic core and alter binding interactions in biological systems.
  • Dibromo-substituted compounds (e.g., ) exhibit higher molecular weights and densities, likely influencing crystallization behavior and melting points.

Metal Coordination Potential: Analogues like 4-bromo-2-(dimethylaminoethyl)iminomethylphenol () form stable organotin(IV) complexes, suggesting the target compound could similarly act as a ligand due to its aminomethyl and phenolic oxygen donor sites.

Biological Activity

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16BrN1O2
  • Molecular Weight : Approximately 304.08 g/mol
  • Melting Point : 135°C
  • Solubility : Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)

The compound features a bromine atom, a methoxyphenyl group, and a phenolic hydroxyl group, contributing to its diverse biological properties.

The primary biological target for this compound is the enzyme InhA , which is critical in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This interaction is characterized as a slow, tight-binding inhibition, leading to the disruption of mycolic acid synthesis essential for bacterial cell wall integrity.

Biochemical Pathways

  • Target Enzyme : InhA (enoyl-acyl carrier protein reductase)
  • Effect on Pathway : Inhibition of fatty acid synthesis disrupts the production of mycolic acids, leading to bacterial cell death.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results highlight the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Study on Antibacterial Activity

A comprehensive study examined the antibacterial effects of various derivatives similar to this compound, revealing that substitutions on the phenyl ring significantly influenced their activity. The presence of electron-donating or electron-withdrawing groups was found to enhance antibacterial efficacy .

Crystallographic Studies

Crystallographic analysis has provided insights into the molecular conformation and interactions of this compound with biological targets. The studies revealed intramolecular hydrogen bonding that stabilizes its structure, which may play a role in its biological activity .

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